Tendamistat (12-26)
Description
Origin and Discovery from Streptomyces tendae
Tendamistat (B13751615), also identified by the designation HOE 467, is a polypeptide alpha-amylase inhibitor. nih.govcapes.gov.brmdpi.com Its discovery is attributed to its isolation from the culture fluids of Streptomyces tendae 4158 (ATCC 31210). nih.govcapes.gov.brmdpi.comresearchgate.net Streptomyces tendae is a bacterial species within the genus Streptomyces, initially identified from soil samples collected in France. wikipedia.org The initial descriptions of Tendamistat's isolation and biochemical characteristics, including methods for its rapid crystallization to yield homogeneous material, were published in 1984. nih.govcapes.gov.brresearchgate.net
Significance as a Polypeptide Alpha-Amylase Inhibitor in Academic Research
Tendamistat is a proteinaceous inhibitor comprising 74 amino acid residues. emich.educreative-biolabs.comemich.edunih.gov Its tertiary structure is characterized by six beta sheets and two crucial disulfide bonds, specifically formed between Cys11-Cys27 and Cys45-C73. emich.eduemich.edu This arrangement forms a stable β-sheet sandwich with six antiparallel β-strands, secured by these disulfide linkages. creative-biolabs.com
A defining feature of Tendamistat's mechanism is its capacity to form a robust, stoichiometric 1:1 complex with alpha-amylase. nih.govcapes.gov.brresearchgate.netemich.eduresearchgate.net This inhibitory interaction is characterized by its tight-binding nature and its independence from pH variations. nih.govcapes.gov.br The alpha-amylase inhibiting activity of Tendamistat is critically dependent on the integrity of its disulfide bridges, suggesting that a multipoint protein-protein bond is established between the inhibitor and the enzyme. nih.govcapes.gov.brresearchgate.net Tendamistat demonstrates specific inhibitory action against mammalian alpha-amylases, thereby effectively preventing the hydrolysis of starch. nih.govcapes.gov.brmdpi.comcreative-biolabs.comemich.edunih.govresearchgate.net
Academic research has extensively investigated Tendamistat due to its potent inhibitory effects. Its inhibitory constant (K_i) against porcine pancreatic alpha-amylase has been reported to be as low as 9 x 10^-12 M (9 pM), with other studies indicating values up to 200 pM. mdpi.comemich.eduemich.edu The mechanism of inhibition involves precise interactions with the enzyme's active site. For instance, Arginine19 of Tendamistat forms a salt bridge with glutamic acid233 of alpha-amylase, while other segments contribute through hydrophobic interactions and hydrogen bonding. emich.edu Approximately 30% of Tendamistat's water-accessible surface area is engaged in contact with the enzyme within the complex. emich.edu
Beyond the full-length protein, research has focused on identifying critical binding segments and synthesizing smaller analogues to elucidate minimal inhibitory motifs. A 15-22 residue segment, for example, has been identified as crucial for its activity. emich.edu Studies on cyclic peptides derived from Tendamistat, such as an 11-residue peptide, have shown inhibitory activity against porcine pancreatic alpha-amylase with a K_i of 0.29 ± 0.09 µM. nih.govtandfonline.com Further peptide analogues, incorporating omega-amino acids, have demonstrated competitive inhibition with K_i values ranging from 23 to 767 µM. nih.gov
The structural properties of Tendamistat have been elucidated through high-resolution techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, providing detailed insights into its folding behavior and the flexibility of its binding regions. creative-biolabs.comtandfonline.comresearchgate.netnih.gov This comprehensive structural data has also facilitated its application as a molecular scaffold for presenting conformationally constrained random peptides in phage display libraries, underscoring its potential in the development of novel binding molecules for diverse targets. creative-biolabs.comnih.gov
Key Research Findings on Tendamistat Inhibition
| Characteristic | Description | Value/Observation | Source |
| Protein Length | Number of amino acids in full-length Tendamistat. | 74 amino acids | emich.educreative-biolabs.comemich.edunih.gov |
| Disulfide Bonds | Key structural elements for inhibitory activity. | Cys11-Cys27, Cys45-C73 | emich.eduemich.edu |
| Binding Stoichiometry | Ratio of Tendamistat to alpha-amylase in complex. | 1:1 complex | nih.govcapes.gov.brresearchgate.netemich.eduresearchgate.net |
| Inhibition Type | Nature of inhibition. | Tight-binding, pH-independent | nih.govcapes.gov.br |
| Target Specificity | Primary enzyme target. | Mammalian alpha-amylases | nih.govcapes.gov.brmdpi.comemich.eduresearchgate.net |
| K_i (Porcine Pancreatic α-Amylase) | Inhibitory constant for full-length Tendamistat. | 9 pM to 200 pM | mdpi.comemich.eduemich.edu |
| K_i (11-residue cyclic peptide) | Inhibitory constant for a derived cyclic peptide. | 0.29 ± 0.09 µM | nih.govtandfonline.com |
| K_i (Omega-amino acid analogues) | Range of inhibitory constants for synthetic analogues. | 23 to 767 µM | nih.gov |
| Key Residue Interaction | Example of specific interaction with alpha-amylase. | Tendamistat Arginine19 with alpha-amylase Glutamic acid233 (salt bridge) | emich.edu |
Properties
CAS No. |
135307-06-1 |
|---|---|
Molecular Formula |
C79H114N22O26 |
Molecular Weight |
1787.9 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
InChI Key |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Other CAS No. |
135307-06-1 |
sequence |
VTLYQSWRYSQADNG |
Synonyms |
HOE 467 HOE 467 A HOE 467A tendamistat tendamistat (12-26) tendamistate |
Origin of Product |
United States |
Molecular Basis of Alpha Amylase Inhibition by Tendamistat 12 26
Enzyme-Inhibitor Complex Formation
Tendamistat (B13751615) functions by forming a highly stable complex with alpha-amylase, effectively neutralizing the enzyme's catalytic activity. The characteristics of this complex formation are crucial to understanding its inhibitory power.
Kinetics and Stoichiometry of Binding
Tendamistat forms a strong, stoichiometric 1:1 complex with alpha-amylase, notably with porcine pancreatic alpha-amylase (PPA) emich.eduresearchgate.netnih.govcapes.gov.brresearchgate.netacs.org. This complex is remarkably stable and cannot be readily dissociated into its individual components through methods such as sodium dodecyl sulphate (SDS) electrophoresis or molecular sieve chromatography researchgate.netnih.gov.
The affinity of Tendamistat for alpha-amylase is exceptionally high, reflected in its very low inhibition constant (Ki). For instance, the Ki for Tendamistat against PPA has been reported to be around 9 x 10-12 M (9 pM) emich.edunih.gov, with some studies indicating a range of 9–200 pM mdpi.com. This extraordinarily low Ki is attributed to the extensive interaction surface between the inhibitor and the enzyme nih.govmdpi.com.
X-ray crystallographic analysis has provided a detailed three-dimensional structure of the Tendamistat-PPA complex nih.govmdpi.com. These studies reveal that approximately 30% of Tendamistat's water-accessible surface directly contacts PPA nih.govmdpi.com. The interaction involves four distinct segments of the inhibitor's polypeptide chain, collectively comprising 15 amino acid residues, which are intimately involved in the complex formation nih.govmdpi.com.
| Enzyme | Inhibitor | Stoichiometry | Inhibition Constant (Ki) | Reference |
|---|---|---|---|---|
| Porcine Pancreatic Alpha-Amylase (PPA) | Tendamistat | 1:1 | 9 pM (9 x 10-12 M) | emich.edunih.gov |
| Porcine Pancreatic Alpha-Amylase (PPA) | Tendamistat | 1:1 | 9-200 pM | mdpi.com |
Tight-Binding and pH-Independent Inhibition Characteristics
A defining characteristic of Tendamistat's inhibitory action is its tight-binding nature and pH-independent inhibition kinetics researchgate.netnih.govacs.org. This suggests that the strong interaction between Tendamistat and alpha-amylase is robust across a range of physiological pH conditions. The structural integrity of Tendamistat is crucial for its inhibitory activity; studies have shown that the alpha-amylase inhibiting activity is directly linked to the presence of intact disulfide bridges within the inhibitor researchgate.netnih.gov. Tendamistat contains two disulfide bonds, specifically between Cystine11-Cystine27 and Cystine45-Cystine73 emich.edu. One of these disulfide bridges plays a vital role in stabilizing a beta-loop that houses the key inhibitory triad (B1167595) emich.edu.
Identification of Inhibitory Active Sites within the Tendamistat (12-26) Region
The potent inhibitory activity of Tendamistat (12-26) is localized to specific amino acid residues that engage in critical interactions with the alpha-amylase enzyme.
Key Residues for Enzyme Recognition and Binding
The core of Tendamistat's reactive site, essential for its binding to alpha-amylase, is a triad of amino acid residues: Tryptophan18 (Trp18), Arginine19 (Arg19), and Tyrosine20 (Tyr20) emich.edunih.govmdpi.com. This crucial triplet is situated on a beta-loop on the surface of the protein emich.edumdpi.com. Within this triad, the hydrophobic portion of the arginine residue (Arg19) is positioned between two stacked aromatic side-chains, while its guanidinium (B1211019) group remains exposed to the aqueous environment mdpi.com. Segment 1 of Tendamistat, which includes Trp18, Arg19, Tyr20, and Tyrosine15 (Tyr15), is particularly implicated in the binding process emich.edu.
| Tendamistat Segment | Key Residues (Tendamistat) | Role in Binding | Reference |
|---|---|---|---|
| Segment 1 | Trp18, Arg19, Tyr20, Tyr15 | Essential for binding, forms hydrogen bonds and salt bridge | emich.edunih.govmdpi.com |
Intermolecular Interactions
The formation of the stable Tendamistat-alpha-amylase complex is mediated by a network of diverse intermolecular interactions:
Salt Bridges: A prominent interaction is the formation of a salt bridge between Arginine19 (Arg19) of Tendamistat and Glutamic acid233 (Glu233) located in the catalytic site of porcine pancreatic alpha-amylase emich.edumdpi.comtandfonline.com.
Hydrogen Bonds: Hydrogen bonds contribute significantly to the binding affinity. Segment 1 of Tendamistat, containing the key triad, forms hydrogen bonds with alpha-amylase emich.edu. Additionally, Segment 2, which includes Leucine44 (Leu44) and Tyrosine46 (Tyr46), contributes through both hydrophobic interactions and hydrogen bonding emich.edu.
Hydrophobic Interactions: Hydrophobic interactions are also critical for stabilizing the complex. Segment 3 of Tendamistat, encompassing Glutamine52 (Gln52), Isoleucine53 (Ile53), Threonine54 (Thr54), and Threonine55 (Thr55), binds to the enzyme primarily through hydrophobic interactions emich.edu. Furthermore, other segments of Tendamistat effectively fill a groove within the PPA molecule, which is recognized as the substrate-binding region nih.govmdpi.com.
| Interaction Type | Tendamistat Residue | Alpha-Amylase Residue | Reference |
|---|---|---|---|
| Salt Bridge | Arg19 | Glu233 | emich.edumdpi.comtandfonline.com |
| Hydrogen Bonds | Segment 1 (Trp18, Arg19, Tyr20, Tyr15) | Various residues in alpha-amylase active site | emich.edu |
| Hydrogen Bonds | Leu44, Tyr46 (Segment 2) | Alpha-amylase | emich.edu |
| Hydrophobic Interactions | Leu44, Tyr46 (Segment 2) | Alpha-amylase | emich.edu |
| Hydrophobic Interactions | Gln52, Ile53, Thr54, Thr55 (Segment 3) | Alpha-amylase | emich.edu |
Mechanism of Enzyme Inactivation
The mechanism by which Tendamistat (12-26) inactivates alpha-amylase primarily involves the formation of a tight, stoichiometric 1:1 complex that results in the steric blockage of the enzyme's active site researchgate.net. The extensive and multifaceted interactions between Tendamistat and alpha-amylase are responsible for the exceptionally low inhibition constant observed nih.govmdpi.com.
The inhibitor molecule physically occupies and fills the entire substrate-docking region of porcine pancreatic alpha-amylase (PPA), preventing the natural substrate from accessing the catalytic site rcsb.org. This direct obstruction is a key aspect of its inhibitory action. Furthermore, the binding of Tendamistat has been shown to induce structural changes within the active site of the enzyme itself rcsb.org. The observed flexibility in the crystal structure of Tendamistat, particularly around residue Tyrosine15 (Tyr15), supports a model of induced-fit binding, where the inhibitor's conformation adapts upon interaction with the enzyme to achieve optimal binding and inactivation researchgate.netrcsb.org.
Induced-Fit Type of Binding Model
The binding mechanism of Tendamistat to alpha-amylase is largely consistent with an induced-fit model. Crystal structure analyses of Tendamistat reveal an immunoglobulin-like fold characterized by inherent molecular flexibility wikipedia.orgnih.gov. This flexibility is particularly notable on the side of Tendamistat that interacts with the target enzyme, where an extended network of multiple discrete conformations has been identified nih.govrcsb.org. Specifically, residue Tyr15, which is crucial for interaction with the glycine-rich loop characteristic of mammalian amylases, and a cluster of surrounding amino-acid side chains are found in two well-defined conformations nih.govrcsb.org.
This observed flexibility in the free form of the inhibitor, coupled with insights from nuclear magnetic resonance (NMR) studies, suggests that many of the residues involved in binding are not rigidly fixed before interaction nih.gov. Instead, the inhibitor adapts its conformation upon binding to the enzyme, supporting an induced-fit mechanism nih.govresearchgate.net. Furthermore, NMR studies on peptide fragments corresponding to the 12-26 region of Tendamistat indicate that these peptides adopt turn-like structures in aqueous solution, resembling the beta-turn present in the native protein. This inherent tendency to bend in a predetermined region of the polypeptide chain may contribute to the conformational adaptability required for induced-fit binding researchgate.net.
Role of Disulfide Bridges in Inhibitory Activity
One of these disulfide bridges specifically stabilizes two antiparallel beta-strands, which are connected to a beta-loop containing a key triplet of amino acids: tryptophan18, arginine19, and tyrosine20 emich.edu. This triplet is essential for the effective binding of Tendamistat to alpha-amylase emich.edu. While the 12-26 fragment itself, as a linear peptide, may not naturally contain these full disulfide bridges, synthetic or engineered cyclic peptides based on the Tendamistat (12-26) sequence can incorporate N- and C-terminal cysteine residues to form a disulfide-bridged structure, thereby mimicking aspects of the native protein's conformation and inhibitory properties tandfonline.com. Research has explored the impact of disulfide-deficient mutants of Tendamistat to further understand the precise role of these bridges in its activity and stability nih.gov.
Specificity of Inhibition towards Mammalian Alpha-Amylases
Tendamistat exhibits a high degree of specificity, primarily targeting mammalian alpha-amylases researchgate.netnih.govwikipedia.org. It forms a robust stoichiometric 1:1 complex with these enzymes, demonstrating negligible activity against alpha-amylases from plants or microorganisms wikipedia.org.
The potent inhibitory capacity of Tendamistat is reflected in its very low inhibition constants (K_i). For instance, Tendamistat shows a K_i of 9 pM against porcine pancreatic alpha-amylase (PPA) emich.edu and an estimated K_i ranging from 9 to 200 pM against human pancreatic alpha-amylase (HPA) acs.orgnih.gov.
The interaction between Tendamistat and mammalian alpha-amylases involves an extended interface, with four distinct segments of the inhibitor's polypeptide chain contributing to the complex formation, totaling approximately 15 amino acids mdpi.com. A critical interaction occurs at the catalytic site, where a salt bridge is formed between arginine19 of Tendamistat and glutamic acid230 of porcine pancreatic alpha-amylase mdpi.comtandfonline.com. Beyond this key salt bridge, other segments of the inhibitor engage with the enzyme through a network of hydrogen bonds and hydrophobic interactions, effectively filling the substrate-binding groove of the alpha-amylase mdpi.com. This extensive and intricate interaction surface is a key factor contributing to the remarkably low inhibition constants observed for Tendamistat against mammalian alpha-amylases mdpi.com.
Table 1: Inhibition Constants (K_i) of Tendamistat against Mammalian Alpha-Amylases
| Enzyme Target | K_i Value (pM) | Source |
| Porcine Pancreatic Alpha-Amylase (PPA) | 9 | emich.edu |
| Human Pancreatic Alpha-Amylase (HPA) | 9–200 (estimated) | acs.orgnih.gov |
Peptide Engineering and Design Strategies Inspired by Tendamistat 12 26
Design and Synthesis of Tendamistat (B13751615) Analogues and Mimics
A primary focus of research has been the creation of smaller, synthetically accessible molecules that retain the inhibitory function of the full-length Tendamistat protein. This has involved synthesizing both derivatives that are fragments of the original peptide and mimics that replicate the key structural features on different molecular frameworks.
Cyclic and Linear Peptide Derivatives (e.g., Ten(15-23))
The core inhibitory activity of Tendamistat is largely attributed to the tripeptide sequence Trp18-Arg19-Tyr20 located within a β-turn. emich.edu Consequently, significant research has focused on synthesizing peptides containing this critical sequence. To develop potent, smaller α-amylase inhibitors, a series of cyclic and linear peptides based on the inhibitory sequence of Tendamistat have been synthesized and evaluated. nih.govoup.comresearchgate.net
One of the most studied derivatives is Ten(15-23), an 11-residue peptide. Both cyclic and linear versions of Ten(15-23) have been shown to exhibit potent inhibitory activity against porcine pancreatic α-amylase (PPA). nih.govoup.com Interestingly, studies revealed that the linear Ten(15-23) peptide possesses nearly the same inhibitory activity (Kᵢ = 0.28 µM) as its cyclic counterpart (Kᵢ = 0.27 µM). nih.govoup.com This finding was significant, as it demonstrated that cyclization was not essential for the high potency of this particular fragment.
Further investigations into a range of cyclic peptides of varying lengths (from 5 to 15 amino acids) identified the 11-residue cyclic peptide as the most potent inhibitor, with a Kᵢ value of 0.29 µM. oup.comtandfonline.com Circular dichroism studies indicated that the stabilization of the β-hairpin structure, which is crucial for activity, was more pronounced in the cyclic version of Ten(15-23). nih.govoup.comresearchgate.net However, experiments using trypsin and chymotrypsin showed no significant difference in protease resistance between the cyclic and linear forms. nih.govoup.comresearchgate.net
| Peptide Derivative | Structure | Inhibition Constant (Kᵢ) vs. PPA |
|---|---|---|
| Tendamistat (Full-length) | Protein (74 aa) | 0.2 nM |
| Cyclic Ten(15-23) | Cyclic Peptide (11 aa) | 0.27 µM |
| Linear Ten(15-23) | Linear Peptide (11 aa) | 0.28 µM |
Modifications of Active Site Residues for Inhibitory Property Alteration (e.g., Tyr15 exchange, Arg19 mutation)
To probe the specific interactions between Tendamistat and α-amylase, researchers have systematically modified key residues within and near the active site. These mutations provide insight into the roles of individual amino acids in binding and inhibition.
Tyrosine 15 (Tyr15) Exchange: Tyr15 is another residue in the primary binding segment of Tendamistat. emich.edu Studies have been conducted where Tyr15 was exchanged for other residues to investigate how changes in physicochemical properties, such as the pKa of the side chain, affect inhibitory function. The rationale is that the hydrogen-bonding capability of the tyrosine's hydroxyl group is important for maintaining the inhibitor's conformation and its interaction with the enzyme. Research involving various modifications at this position indicated a correlation between the pKa of the substituted residue and the inhibitory constant (Kᵢ). Generally, as the pKa of the modification increased, the Kᵢ value also increased, suggesting a decrease in inhibitory potency. This supports the hypothesis that hydrogen bonding from this residue is crucial for effective inhibition. emich.edu
Structural-Activity Relationship (SAR) Studies for Inhibitory Potency
Structural-Activity Relationship (SAR) studies are fundamental to understanding how the molecular structure of Tendamistat and its derivatives relates to their inhibitory function. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the key structural motifs and physicochemical properties required for potent inhibition.
Studies on cyclic peptides of different lengths derived from the Tendamistat sequence have been a form of SAR analysis. The finding that an 11-residue cyclic peptide (Ten(15-23)) was the most potent among a series of 5- to 15-residue peptides highlights the importance of loop size for optimal presentation of the inhibitory sequence to the enzyme's active site. tandfonline.com
Furthermore, the modification of active site residues like Tyr15 provides direct SAR insights. The observed correlation between the pKa of the substituted residue at position 15 and the resulting inhibitory activity demonstrates the importance of the hydrogen-bond donating capacity at this position. emich.edu Similarly, the dramatic loss of function upon mutating Arg19 to Leu confirms the indispensable role of the guanidinium (B1211019) group of arginine in forming a salt bridge with the enzyme. emich.edunih.gov High-resolution crystal structures of Tendamistat have revealed flexibility in the binding region, particularly involving Tyr15, which suggests an "induced-fit" binding model where the inhibitor's conformation adapts upon interacting with the amylase. nih.govresearchgate.net This conformational flexibility is a key aspect of its SAR.
Computational Design Approaches for Enhanced Inhibitory Activity
Computational methods are increasingly being used to guide the design of novel and more potent protein inhibitors, including those based on the Tendamistat scaffold. These approaches allow for the in silico evaluation of potential modifications before undertaking laborious synthesis and experimental testing.
One approach involves using molecular docking to predict how designed compounds will bind to the target enzyme. researchgate.net For example, new potential inhibitors can be screened based on their calculated binding energies with α-amylase, with the most promising candidates being selected for synthesis and in vitro testing. Another powerful strategy is the "hot spot" based design, where key interacting residues (like the Trp-Arg-Tyr triplet in Tendamistat) are grafted onto a stable, complementary protein scaffold. nih.gov Computational programs like Rosetta can then be used to optimize the surrounding surface of the scaffold to maximize binding affinity and specificity for the target enzyme's active site. nih.gov
Gō-like models have also been employed to study the folding mechanism of Tendamistat and its mutants. researchgate.net These simulations help to understand the role of features like disulfide bonds in maintaining the structural integrity necessary for inhibitory function. By understanding the principles of its folding and stability, researchers can better design smaller, stable mimics that retain the correct active conformation. researchgate.net
Incorporation of Photo-Switchable Moieties for Conformational Control and Activity Modulation
A sophisticated strategy in peptide engineering involves the incorporation of photo-switchable molecules to enable external control over a peptide's conformation and, consequently, its biological activity. Azobenzene is a chromophore that can be integrated into a peptide's structure; it exists in a thermally stable trans form and can be switched to a cis form upon irradiation with a specific wavelength of light, with the process being reversible using a different wavelength. purdue.edunih.gov
This technology has been applied to the Tendamistat system. The goal is to create a "photo-switchable drug" where the inhibitory activity can be turned on or off with light. purdue.edu In one design, an azobenzene-based scaffold was used to manipulate the β-turn conformation of the active Tendamistat sequence (Ser17-Trp18-Arg19-Tyr20). The hypothesis is that one isomeric state of the azobenzene (e.g., trans) would constrain the peptide into an active β-turn conformation, allowing it to bind and inhibit α-amylase, while the other state (cis) would disrupt this conformation, abolishing its inhibitory activity. purdue.edu This approach offers precise temporal and spatial control over enzyme inhibition, representing an advanced application of peptide design inspired by Tendamistat.
Biological and Regulatory Roles of Tendamistat in Its Producing Organism
Extracellular Alpha-Amylase Inhibition in Streptomyces
Tendamistat (B13751615), a polypeptide alpha-amylase inhibitor produced by Streptomyces tendae, has been shown to inhibit the very alpha-amylase secreted by the microorganism itself. nih.gov This inhibitory action is a key characteristic of Tendamistat's biological role within its producer. The culture fluids of Streptomyces tendae 4158 are known to contain this potent inhibitor. nih.gov
The mechanism of inhibition involves a tight, stoichiometric 1:1 binding between Tendamistat and the alpha-amylase enzyme. nih.gov This interaction is robust and pH-independent, forming a complex that cannot be easily dissociated by methods such as sodium dodecyl sulphate or molecular sieve chromatography. nih.gov The inhibitory activity of Tendamistat is intrinsically linked to its intact disulfide bridges, suggesting that the three-dimensional structure of the inhibitor is crucial for its function. nih.gov It is believed that a multipoint protein-protein interaction is responsible for the strong binding between the enzyme and the inhibitor. nih.gov
Hypothesized Regulatory Functions within the Microorganism
The observation that extracellular Tendamistat inhibits the alpha-amylase produced by Streptomyces has led to the strong assumption of a regulatory function for the inhibitor within the microorganism. nih.gov It is speculated that Tendamistat and similar related inhibitors play a significant regulatory role due to their capacity to tightly and irreversibly bind to the alpha-amylases of Streptomyces. nih.gov
One of the primary hypothesized functions is the regulation of carbohydrate metabolism. By controlling the activity of extracellular alpha-amylase, Streptomyces can modulate the breakdown of complex carbohydrates like starch in its environment. This could be a strategic mechanism to:
Prevent premature or excessive degradation of available starch: This would ensure a more controlled and sustained release of simpler sugars, which can then be utilized for growth and other metabolic processes.
Coordinate carbohydrate utilization with other metabolic pathways: The inhibition of amylase activity could be linked to the expression of genes involved in the transport and metabolism of the resulting sugars, ensuring an efficient uptake and use of the released nutrients.
While the precise regulatory pathways are not fully elucidated, the potent inhibitory action on its own enzyme strongly suggests a sophisticated internal control mechanism.
Characterization of Endogenous By-products with Similar Enzyme-Inhibiting Properties
In addition to Tendamistat, the culture fluids of Streptomyces tendae have been found to contain by-products that also possess enzyme-inhibiting properties. nih.gov These by-products are described as having similar inhibitory characteristics to Tendamistat, suggesting they may be structurally related or belong to the same class of inhibitory molecules. nih.gov
However, detailed biochemical characterization of these specific endogenous by-products is not extensively available in the reviewed literature. The primary focus of research has been on Tendamistat itself. The existence of these related compounds indicates that Streptomyces tendae may produce a suite of inhibitors, possibly with varying specificities or regulatory roles, to finely tune its carbohydrate metabolism. Further research would be necessary to isolate and characterize these by-products to understand their precise structure and function within the microorganism.
The following table provides a summary of the key molecules discussed and their known or hypothesized functions:
| Compound/Molecule | Producing Organism | Known/Hypothesized Function in the Producing Organism |
| Tendamistat | Streptomyces tendae | Inhibition of endogenous extracellular alpha-amylase; Hypothesized to regulate carbohydrate metabolism. |
| Alpha-Amylase | Streptomyces tendae | Extracellular enzyme for the breakdown of starch into smaller sugars. |
| Endogenous By-products | Streptomyces tendae | Possess enzyme-inhibiting properties similar to Tendamistat; specific roles are not well characterized. |
Advanced Methodologies in Tendamistat 12 26 Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in elucidating the conformational properties of the Tendamistat (B13751615) (12-26) fragment in solution. nih.gov This powerful technique allows for the characterization of protein structures and dynamics at an atomic level.
Researchers have utilized a combination of two-dimensional NMR techniques, including Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), in both H₂O and ²H₂O to make complete sequence-specific ¹H-NMR assignments. nih.govnih.gov These methods provide through-space distance constraints between protons, which are essential for determining the three-dimensional structure of the peptide. nih.govnih.gov
Key findings from NMR studies on the Tendamistat (12-26) fragment and related peptides indicate that even in isolation, these fragments can adopt turn-like structures in aqueous solutions. nih.govresearchgate.net Specifically, NOESY and ROESY data, along with amide solvent accessibility measurements, have shown that the 12-26 and 15-23 peptides form turn structures in the same region where a β-turn exists in the native protein. nih.govresearchgate.net This suggests that the propensity to form these turns is an intrinsic property of the amino acid sequence and may act as a nucleation site, guiding the protein folding process from its early stages. nih.govresearchgate.net Further analysis of chemical shifts, coupling constants, and amide proton temperature coefficients has also contributed to defining the secondary structure, although these parameters are considered less reliable on their own. researchgate.net
| NMR Technique | Information Gained | Key Finding for Tendamistat (12-26) |
| NOESY/ROESY | Through-space proton-proton distances | Supports the presence of turn-like structures in aqueous solution. nih.govresearchgate.net |
| Amide Proton Exchange | Solvent accessibility of amide protons | Indicates which protons are involved in hydrogen bonds, stabilizing secondary structures. researchgate.net |
| ¹H-¹⁵N HSQC | Backbone amide proton and nitrogen chemical shifts | Provides a fingerprint of the protein's folded state and allows for assignment of backbone resonances. |
| Chemical Shifts | Local electronic environment of nuclei | Can be indicative of secondary structure elements (e.g., α-helix vs. β-sheet). researchgate.net |
| Coupling Constants | Dihedral angles of the protein backbone | Provides constraints on the torsion angles (phi, psi) of the polypeptide chain. nih.gov |
X-ray Crystallography for High-Resolution Structural Elucidation
X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic coordinates of a molecule in its crystalline state. This method has been instrumental in providing a high-resolution view of the full-length Tendamistat inhibitor, which serves as a crucial reference for studies on its fragments.
The process involves crystallizing the protein and then bombarding the crystal with X-rays. x-mol.com The diffraction pattern produced is used to calculate an electron density map, from which the atomic structure can be modeled. x-mol.com The quality of the resulting structure is often defined by its resolution, measured in angstroms (Å), with a smaller number indicating a more detailed structure. numberanalytics.com
| Technique | Resolution | Key Structural Features Revealed for Tendamistat |
| X-ray Crystallography | 2.0 Å | Detailed atomic coordinates of the entire protein, including the backbone and side chains. nih.gov |
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used optical technique for the rapid determination of a protein's secondary structure content. jasco.hu This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a protein. biorxiv.org The resulting CD spectrum provides a characteristic signature for different types of secondary structures like α-helices, β-sheets, and random coils.
In the context of Tendamistat research, CD spectroscopy has been employed to study the conformational properties of various peptide fragments, including those related to the 12-26 region. nih.gov For instance, studies on cyclic peptides designed from the Tendamistat sequence used CD to investigate the relationship between their structure and inhibitory activity. tandfonline.com The spectra can indicate whether a peptide is predominantly structured or disordered in solution. tandfonline.com
Furthermore, CD is often used in conjunction with other techniques, such as DSC, to monitor changes in secondary structure during thermal denaturation. nih.gov This allows researchers to correlate the loss of a specific secondary structure with thermodynamic transitions. nih.gov The technique is sensitive to the conformational polymorphism of molecules and is a valuable tool for monitoring structural changes under different environmental conditions. biorxiv.org
| Secondary Structure | Typical CD Signal (Far-UV) | Relevance to Tendamistat (12-26) |
| α-Helix | Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm | CD can quantify the helical content of Tendamistat fragments. |
| β-Sheet | Negative band around 218 nm, positive band around 195 nm | Crucial for analyzing the β-turn and β-sheet structures present in Tendamistat. nih.govresearchgate.net |
| Random Coil | Strong negative band near 200 nm | Used to determine the degree of unfolded or disordered structure in peptide fragments. |
Differential Scanning Calorimetry (DSC) for Thermodynamic Characterization
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the heat changes that occur in a sample as it is heated or cooled. univr.it This method provides valuable information about the thermodynamic stability of a protein, including its melting temperature (Tm) and the enthalpy (ΔH) of unfolding. univr.itmdpi.com
In a typical DSC experiment, a solution of the protein and a reference solution (buffer) are heated at a constant rate. univr.it As the protein unfolds (denatures), it absorbs heat, resulting in a detectable endothermic peak in the DSC thermogram. univr.it The temperature at the peak's maximum is the Tm, a measure of the protein's thermal stability. The area under the peak is proportional to the calorimetric enthalpy of unfolding. univr.it
| Thermodynamic Parameter | Description | Significance in Protein Analysis |
| Melting Temperature (Tm) | The temperature at which 50% of the protein is unfolded. | A direct measure of the protein's thermal stability. mdpi.com |
| Enthalpy of Unfolding (ΔH) | The amount of heat absorbed during the unfolding transition. | Reflects the energy required to break the non-covalent interactions stabilizing the native state. mdpi.com |
| Heat Capacity Change (ΔCp) | The change in heat capacity between the folded and unfolded states. | Provides information about the change in solvent-exposed hydrophobic surface area upon unfolding. nih.gov |
Computational Biology and Molecular Modeling Techniques
Computational biology and molecular modeling have become indispensable tools for studying protein structure, dynamics, and interactions. wikipedia.org These methods complement experimental techniques by providing an atomistic-level description of molecular behavior. wikipedia.org
Molecular dynamics (MD) simulations, a key technique in this field, use classical mechanics to simulate the movements of atoms in a protein over time. nih.gov This allows researchers to explore the conformational landscape of a protein, such as the Tendamistat (12-26) fragment, and identify stable structures and folding pathways. For example, restrained molecular dynamics can be used in conjunction with NMR-derived distance constraints to calculate and refine three-dimensional protein structures. nih.govresearchgate.net
Molecular modeling also encompasses techniques like molecular docking, which predicts how a ligand (like a peptide fragment) might bind to a receptor. nih.govscifiniti.com These computational approaches can be used to investigate the interactions within the Tendamistat fragment itself or how it might interact with other molecules. The ultimate goal is to build models that can accurately mimic and predict the behavior of biological systems, from small fragments to large protein assemblies. wikipedia.org
| Modeling Technique | Application | Contribution to Tendamistat Research |
| Molecular Dynamics (MD) Simulations | Simulating the motion of atoms in a molecule over time. nih.gov | Exploring the conformational flexibility and stability of the Tendamistat (12-26) fragment. |
| Restrained Molecular Dynamics | Structure calculation using experimental constraints (e.g., from NMR). researchgate.net | Refining the 3D structure of Tendamistat fragments based on NOE data. nih.govresearchgate.net |
| Molecular Docking | Predicting the binding orientation of one molecule to another. nih.gov | Could be used to model the interaction of the 12-26 fragment with the rest of the protein or with its target enzyme. |
| Energy Minimization | Finding the lowest energy conformation of a molecule. researchgate.net | Used to optimize the geometry of calculated protein structures. nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing and characterizing Tendamistat (12-26) for α-amylase inhibition studies?
- Methodological Answer : The synthesis involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry, followed by cleavage and purification via High-Performance Liquid Chromatography (HPLC) . Characterization includes mass spectrometry (MS) for molecular weight confirmation and circular dichroism (CD) spectroscopy to verify secondary structure integrity. For functional validation, inhibition assays using α-amylase activity measurements (e.g., DNSA method) are recommended to quantify inhibitory potency .
Q. How can researchers ensure reproducibility in Tendamistat (12-26) inhibition assays?
- Methodological Answer : Standardize experimental conditions:
- Use consistent enzyme concentrations (e.g., 0.1–1.0 µM α-amylase).
- Maintain pH and temperature stability (e.g., pH 6.9 buffer at 37°C for amylase activity).
- Include positive controls (e.g., acarbose) and triplicate measurements to assess intra-assay variability.
- Document raw data and processing steps (e.g., normalization to control groups) to align with reproducibility frameworks .
Q. What are common pitfalls in interpreting Tendamistat (12-26) binding kinetics, and how can they be addressed?
- Methodological Answer : Misinterpretations often arise from:
- Non-specific binding : Use surface plasmon resonance (SPR) with reference flow cells to subtract background noise.
- Incomplete equilibrium : Extend incubation times (e.g., ≥30 minutes) before measuring inhibition.
- Data normalization errors : Express results as percentage inhibition relative to enzyme activity without inhibitor. Statistical validation (e.g., ANOVA with post-hoc tests) is critical for robustness .
Advanced Research Questions
Q. How do residue-specific modifications (e.g., Tyr15 substitution) impact Tendamistat (12-26)'s inhibitory properties?
- Methodological Answer : To analyze structure-function relationships:
- Synthesis : Replace Tyr15 with residues like Phe or Ala via SPPS to alter hydrophobicity or hydrogen bonding.
- Kinetic assays : Compare inhibition constants (Ki) using Lineweaver-Burk plots or isothermal titration calorimetry (ITC) to quantify binding affinity changes.
- Structural analysis : Use NMR or X-ray crystallography to correlate residue changes with conformational shifts in the α-amylase active site .
Q. What strategies resolve contradictions in reported IC50 values for Tendamistat (12-26) across studies?
- Methodological Answer : Discrepancies may stem from:
- Assay variability : Harmonize protocols (e.g., fixed substrate concentrations across labs).
- Enzyme source differences : Use recombinant α-amylase from the same expression system (e.g., E. coli vs. mammalian).
- Data normalization : Re-analyze raw data using standardized statistical software (e.g., GraphPad Prism) to recalculate IC50 under unified criteria .
Q. How can computational modeling enhance the design of Tendamistat (12-26) analogs with improved selectivity?
- Methodological Answer :
- Docking simulations : Use tools like AutoDock Vina to predict binding poses of analogs in α-amylase’s active site.
- MD simulations : Run 100-ns molecular dynamics trajectories to assess stability of inhibitor-enzyme complexes.
- Free energy calculations : Apply MM-GBSA to rank analogs by binding energy. Validate top candidates with in vitro assays .
Q. What methodological frameworks validate Tendamistat (12-26)'s mechanism of action beyond enzyme inhibition?
- Methodological Answer :
- Cellular assays : Measure amylase activity in pancreatic acinar cells treated with Tendamistat (12-26) using fluorogenic substrates (e.g., DQ™-starch).
- In vivo models : Use rodent studies to assess physiological effects (e.g., blood glucose levels post-carbohydrate ingestion).
- Omics integration : Perform transcriptomics to identify off-target pathways affected by chronic inhibitor exposure .
Data Presentation & Replication
Q. How should researchers present raw and processed data for Tendamistat (12-26) studies to ensure clarity and reproducibility?
- Methodological Answer :
- Raw data : Include HPLC chromatograms, MS spectra, and enzyme activity readouts in supplementary materials.
- Processed data : Use tables for IC50/Ki values with standard deviations and sample sizes (n ≥ 3).
- Visualization : Plot dose-response curves with error bars and R² values. Follow journal guidelines (e.g., Pharmaceutical Research) for figure formatting .
Q. What statistical approaches are optimal for analyzing dose-dependent inhibition data in Tendamistat (12-26) studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
